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molecular formula C7H5IO2 B156012 2-Hydroxy-5-iodobenzaldehyde CAS No. 1761-62-2

2-Hydroxy-5-iodobenzaldehyde

Cat. No. B156012
M. Wt: 248.02 g/mol
InChI Key: PDFVIWFKGYODKD-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To the mixture of 20 g (91 mmol) of 4-iodophenol and 25.1 g (264 mmol) anhydrous magnesium dichloride in 455 mL of anhydrous acetonitrile was added triethylamine and paraformaldehyde. The mixture was heated to reflux for 4 h, allowed to cool to rt and treated with 500 mL of 5% HCl. The solution was extracted three times with EtOAc. The combined organic extracts were washed with brine (3×) and dried over anhydrous magnesium sulfate. The dried organic solution was evaporated to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (2:8). Concentration of the desired fractions afforded 15 g (66%) of a yellow solid, which was used directly in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
455 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl-].[Cl-].[Mg+2].[CH2:12]=[O:13].Cl>C(#N)C.C(N(CC)CC)C>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][C:4]=1[CH:12]=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
25.1 g
Type
reactant
Smiles
[Cl-].[Cl-].[Mg+2]
Name
Quantity
455 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography with EtOAc/hexane (2:8)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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